2-(3,4-Dichlorophenyl)quinoline-4-carboxylic acid
Overview
Description
The compound of interest, 2-(3,4-Dichlorophenyl)quinoline-4-carboxylic acid, is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their diverse biological activities and applications in medicinal chemistry. The presence of the dichlorophenyl group and the carboxylic acid moiety in the compound suggests potential for bioactivity, as seen in various quinoline derivatives that have been synthesized and evaluated for their pharmacological properties.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step chemical reactions. For instance, the synthesis of related compounds such as 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters has been achieved through a domino process starting from arylmethyl azides, which undergo acid-promoted rearrangement to form an N-aryl iminium ion, followed by addition, intramolecular electrophilic aromatic substitution, elimination, and oxidation to yield the quinoline products . Although the specific synthesis of 2-(3,4-Dichlorophenyl)quinoline-4-carboxylic acid is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
Spectroscopic techniques such as FT-IR and FT-Raman are commonly used to analyze the molecular structure of quinoline derivatives. For example, the vibrational wavenumbers of 4-chlorophenyl quinoline-2-carboxylate were computed using DFT quantum chemical calculations and compared with experimental data to assign vibrational bands . The geometrical parameters obtained theoretically can be in agreement with XRD data, providing insights into the molecular structure of such compounds.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, including those that form complexes with metals. For instance, quinoxaline-2-carboxylic acid and its derivatives have been used as analytical reagents for the gravimetric determination of metals like Cu(II), Cd(II), Zn(II), Co(II), Ni(II), and Pd(II) . The chemical reactivity of quinoline derivatives can also be explored through molecular docking studies, which suggest potential inhibitory activity against various biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be influenced by their substituents. For example, the presence of a carboxylic acid moiety at the 2 position of the pyrimidine ring in related compounds has been found to be favorable for intravenous activity, while esters of this acid are preferred for oral activity . The solubility, thermal behavior, and potential for forming hydrogen-bonded structures are also important physical and chemical properties that can be determined experimentally .
Scientific Research Applications
Pharmaceutical Applications
Quinoline and its analogues have been found to have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry . For example, 4-Arylquinoline-2-carboxylate derivatives show antiprotozoal activity against the pathogenic parasite Toxoplasma gondii .
Antibacterial Applications
A new series of [2,3’-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs were synthesized and evaluated for their antibacterial and antioxidant activities . The compounds were synthesized by utilization of Vilsmeier–Haack, Doebner, nucleophilic substitution, and hydrolysis reactions . Seven of the synthetic compounds showed good antibacterial activity compared to ciprofloxacin .
Antioxidant Applications
The radical scavenging property of these compounds was evaluated using DPPH radical assay where compounds 9 and 20 showed the strongest activity with IC50 values of 1.25 and 1.75 μg/mL, respectively .
Antifungal Applications
Quinoline-carboxylic acid derivatives are used in a wide variety of medicinal applications, including as antifungal agents .
Anti-tubercular Applications
These compounds are also effective as anti-tubercular agents .
Anticancer Applications
Quinoline scaffold has been used to develop anticancer drugs . For example, brequinar sodium, a derivative of cinchoninic acid (quinoline-4-carboxylic acid), has been discovered as an anticancer agent .
Industrial Applications
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery .
Synthetic Organic Chemistry
Quinolines have become important compounds because of their variety of applications in synthetic organic chemistry . In recent years, there are greater societal expectations that chemists should produce greener and more sustainable chemical processes .
Green Chemistry
This review article gives information about the green and clean syntheses using alternative reaction methods for the synthesis of quinoline derivatives . The article includes synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
Antibacterial and Antioxidant Activities
This project aims to design, synthesize, and evaluate their antibacterial and antioxidant activities of new series of [2,3’-biquinoline]-4-carboxylic acid .
Future Directions
properties
IUPAC Name |
2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO2/c17-12-6-5-9(7-13(12)18)15-8-11(16(20)21)10-3-1-2-4-14(10)19-15/h1-8H,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METUEFNOMUIMQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351272 | |
Record name | 2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)quinoline-4-carboxylic acid | |
CAS RN |
148887-61-0 | |
Record name | 2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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